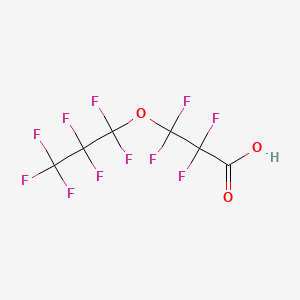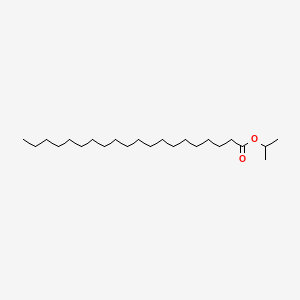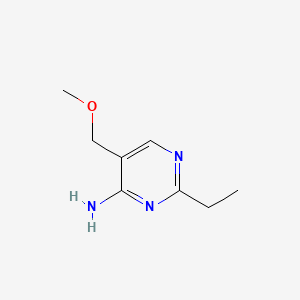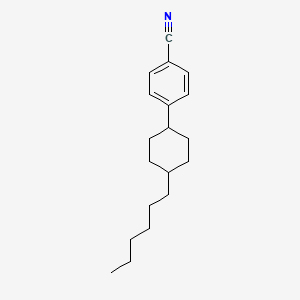![molecular formula C14H18N2O B1622869 1'-Ethylspiro[indoline-3,4'-piperidin]-2-one CAS No. 59022-55-8](/img/structure/B1622869.png)
1'-Ethylspiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- is a spiro compound that features a unique structure where an indoline ring is fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- typically involves the formation of the spiro linkage between the indoline and piperidine rings. One common method involves the cyclization of an indoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for precise control over reaction parameters, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro(indoline-3,4’-piperidine): Similar structure but lacks the 1’-ethyl group.
Spiro(indoline-3,4’-piperidine)-1’-methyl: Contains a methyl group instead of an ethyl group.
Spiro(indoline-3,4’-piperidine)-1’-cyano: Features a cyano group at the 1’ position.
Uniqueness
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1’-ethyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
CAS No. |
59022-55-8 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-ethylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-2-16-9-7-14(8-10-16)11-5-3-4-6-12(11)15-13(14)17/h3-6H,2,7-10H2,1H3,(H,15,17) |
InChI Key |
NMQXSMRPHNDIOB-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CCN1CCC2(CC1)C3=CC=CC=C3NC2=O |
| 59022-55-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[6-[(2-Chloro-4-hydroxyphenyl)imino]-4-methoxy-3-oxo-1,4-cyclohexadien-1-YL]acetamide](/img/structure/B1622796.png)






